molecular formula C25H22Cl2N2O4S B2378050 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide CAS No. 312593-00-3

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide

Cat. No.: B2378050
CAS No.: 312593-00-3
M. Wt: 517.42
InChI Key: JVVAEXVVFYPAKD-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide, also known as NCX-1022, is a novel compound that has been the subject of increasing interest in scientific research due to its potential therapeutic applications in various fields of medicine. It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle of 74.83° between the two benzene rings. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .

Scientific Research Applications

Anti-acetylcholinesterase Activity

Novel piperidine derivatives, including those related structurally to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These studies have shown that specific substitutions on the benzamide moiety can significantly enhance AChE inhibitory activity, suggesting potential applications in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antibacterial Activity

The synthesis and bioactivity study of novel benzamides and their metal complexes, including copper and cobalt complexes, demonstrated that these compounds exhibit significant antibacterial activity against a range of bacterial strains. This suggests potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).

Serotonin Receptor Agonism

Benzamide derivatives have been synthesized and evaluated for their selective serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating potential therapeutic applications in gastrointestinal motility disorders (Sonda et al., 2004).

Oxidative Metabolism in Antidepressant Development

The oxidative metabolism of novel antidepressants has been studied, highlighting the role of cytochrome P450 and other enzymes in the metabolic pathways. This research provides insights into the pharmacokinetics of new therapeutic agents and their potential side effects, which is crucial for drug development (Hvenegaard et al., 2012).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of biologically active O-substituted derivatives of piperidine-based compounds have shown promising activity against enzymes such as lipoxygenase and cholinesterases. This suggests potential therapeutic applications in treating conditions associated with enzyme dysregulation (Khalid et al., 2013).

Safety and Hazards

The safety and hazards associated with N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide are not detailed in the search results. Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O4S/c26-18-10-13-23(21(16-18)24(30)20-6-2-3-7-22(20)27)28-25(31)17-8-11-19(12-9-17)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVAEXVVFYPAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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